molecular formula C9H9BrN2S B15377707 1-(4-Bromophenyl)imidazolidine-2-thione

1-(4-Bromophenyl)imidazolidine-2-thione

Cat. No.: B15377707
M. Wt: 257.15 g/mol
InChI Key: OYWXQKCRDGQBSZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine-2-thione core substituted at the 1-position with a 4-bromophenyl group. The bromophenyl substituent, an electron-withdrawing group, likely influences electronic distribution, coordination behavior, and biological activity. This article compares its inferred characteristics with those of similar compounds, focusing on substituent effects, coordination chemistry, and applications.

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

1-(4-bromophenyl)imidazolidine-2-thione

InChI

InChI=1S/C9H9BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)

InChI Key

OYWXQKCRDGQBSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Biological Activity

1-(4-Bromophenyl)imidazolidine-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an imidazolidine ring with a thione functional group. This structure is crucial for its biological activity, as the presence of sulfur and bromine atoms can enhance interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of thiazolidin-4-one have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
3-(4-bromophenyl)-2-(4-dimethylamino)thiazolidin-4-oneReh cells5.0
This compoundMCF-7 (breast cancer)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Studies have demonstrated that derivatives with similar structures possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli15 µg/mL
Thiazolidinone derivativesStaphylococcus aureus8 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various biomolecular targets. The thione group may facilitate coordination with metal ions in enzymes, while the bromophenyl moiety can enhance lipophilicity, aiding in cellular uptake.

Case Studies

A notable study involved the synthesis and evaluation of several imidazolidine derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, demonstrating a structure-activity relationship where modifications to the imidazolidine ring significantly influenced potency .

Comparison with Similar Compounds

Structural and Electronic Features

Substituents on the imidazolidine-2-thione scaffold significantly alter molecular geometry and electronic properties. Key analogs include:

Compound Substituent Molecular Weight (g/mol) Dihedral Angle (Core vs. Substituent) Notable Structural Features
1-(4-Bromophenyl)imidazolidine-2-thione (hypothetical) 4-Bromophenyl ~243.1 (calculated) Not reported Electron-withdrawing Br enhances polarity
1-(2-Pyridyl)imidazolidine-2-thione 2-Pyridyl ~193.2 Not reported Bidentate ligand (N-pyridyl, S-thione)
1-(2-Hydroxyethyl)imidazolidine-2-thione 2-Hydroxyethyl 146.2 Not reported Hydrophilic side chain; mp 136.5°C
1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione Dansyl (sulfonamide-naphthyl) 335.44 89.63° Fluorescent probe; stable crystal packing
1-(4-Trifluoromethylphenyl)imidazoline-2-thione 4-Trifluoromethylphenyl 244.24 Not reported Strong electron-withdrawing CF3 group

Key Observations :

  • Bulkier substituents (e.g., dansyl) introduce steric hindrance and influence crystal packing via weak interactions (C–H···π, N–H···π) .
  • Hydrophilic vs. hydrophobic substituents : Hydroxyethyl derivatives may favor aqueous solubility, whereas aromatic substituents (bromophenyl, dansyl) enhance lipid membrane interaction .

Coordination Chemistry

Imidazolidine-2-thiones often act as ligands due to the thione sulfur’s lone pairs. Substituents dictate coordination modes:

Compound Metal Complexation Example Coordination Sites Biological Relevance
1-(2-Pyridyl)imidazolidine-2-thione Cu(II) complexes (e.g., compound 5j) N (pyridyl), S (thione) Anticancer activity against tumor cell lines
This compound (hypothetical) Likely forms Cu(II)/Zn(II) complexes S (thione), possibly Br (weak) Potential "self-activating" nuclease activity if analogous to 5j
Dansyl derivative Not reported S (thione), sulfonamide O (?) Fluorescence applications, not directly for coordination

Key Observations :

  • Pyridyl-substituted analogs exhibit bidentate coordination , forming stable metal complexes with anticancer properties .
  • Bromophenyl derivatives may prioritize monodentate binding via sulfur, though bromine’s weak Lewis basicity could enable secondary interactions.
  • The dansyl group’s steric bulk and fluorescence focus its applications on sensing rather than metal coordination .

Key Observations :

  • Anticancer activity is prominent in pyridyl-substituted thiones due to stable metal complex formation .
  • Industrial relevance of hydroxyethyl derivatives highlights the scaffold’s versatility beyond pharmacology .
  • Fluorescence in dansyl analogs underscores the role of substituents in enabling optical applications .

Key Observations :

  • Hydroxyethyl derivatives are synthesized via one-pot reactions with CS₂, a common route for thione preparation .
  • Dansyl incorporation requires multi-step synthesis, including sulfonamide intermediates and chromatography .

Q & A

Q. What are the primary challenges in synthesizing 1-(4-Bromophenyl)imidazolidine-2-thione, and what methodological strategies can mitigate these issues?

The synthesis of imidazolidine-2-thiones often requires harsh conditions (e.g., high temperatures, strong acids) and faces challenges in accessing starting materials like α-aminoketones or substituted thioureas . To address this, researchers can explore alternative routes such as cyclization of N,N′-disubstituted thioureas with carbonyl compounds under milder conditions or using microwave-assisted synthesis to reduce reaction times and improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For elucidating proton and carbon environments, particularly the thione moiety and bromophenyl substituent.
  • Infrared (IR) Spectroscopy : To confirm the presence of the C=S bond (~1200–1050 cm⁻¹).
  • Single-crystal X-ray diffraction : Provides unambiguous structural data, including bond lengths and angles (e.g., C-S bond distance ~1.67 Å) .

Q. How can researchers optimize reaction conditions for introducing functional groups to the imidazolidine-2-thione core?

Systematic factorial design experiments can identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, substituting the bromophenyl group with electron-withdrawing/-donating groups may require adjusting reaction time and nucleophile concentration. Controlled oxidation/reduction protocols (e.g., using m-CPBA or NaBH₄) can modify sulfur or nitrogen centers while preserving the core structure .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

Discrepancies in reactivity may arise from competing pathways:

  • Thione-thiol tautomerism : The equilibrium between thione (C=S) and thiol (C-SH) forms influences nucleophilic attack sites.
  • Steric effects : Bulky substituents on the imidazolidine ring hinder access to the sulfur atom. Computational studies (DFT) can model transition states and predict regioselectivity, while kinetic experiments under varying pH/temperature conditions validate these models .

Q. How do structural modifications of this compound impact its biological activity, and what experimental frameworks are used to assess this?

Structure-Activity Relationship (SAR) studies involve:

  • Functional group variation : Replacing the bromine atom with other halogens or substituents (e.g., CF₃, OCH₃) to modulate electronic effects.
  • Bioactivity assays : Testing against targets like dopamine receptors or microbial strains, with IC₅₀/EC₅₀ values quantified via dose-response curves.
  • Molecular docking : To predict binding affinities with enzyme active sites (e.g., tyrosine kinases) .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients, optimizing for thione polarity.
  • Membrane filtration : Nanofiltration membranes (MWCO ~300 Da) can separate low-molecular-weight byproducts.
  • Crystallization screening : Identify optimal solvents (e.g., DMSO/EtOH mixtures) via high-throughput robotic platforms .

Q. How can computational chemistry aid in predicting the environmental fate of this compound in indoor surface interactions?

Molecular dynamics (MD) simulations can model adsorption/desorption kinetics on common indoor surfaces (e.g., cellulose, silica). Parameters like partition coefficients (log Kₒc) and oxidative degradation pathways (e.g., ozone reactivity) are calculated using software like Gaussian or GROMACS, validated by microspectroscopic surface analysis .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported crystallographic data for imidazolidine-2-thione derivatives?

  • Cross-validate datasets : Compare unit cell parameters (e.g., a, b, c axes) and R factors from multiple sources (e.g., Cambridge Structural Database).
  • Re-refinement : Re-process raw diffraction data using updated software (e.g., SHELXL) to account for disorder or thermal motion .

Q. What statistical approaches are suitable for analyzing variability in biological assay results for this compound?

  • ANOVA : To assess significance across experimental replicates.
  • Principal Component Analysis (PCA) : Identifies outliers in high-dimensional data (e.g., cytotoxicity screens).
  • Bayesian modeling : Quantifies uncertainty in dose-response relationships .

Methodological Resources

  • Synthetic Protocols : Prioritize peer-reviewed journals (e.g., Organic & Biomolecular Chemistry) over vendor databases .
  • Computational Tools : Use PubChem for physicochemical data and CRYSTAL for solid-state modeling .
  • Experimental Design : Follow CRDC guidelines for chemical engineering research (e.g., RDF2050112 for reactor design) .

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